Methyl pyrazol-4-yl thiocyanate

Description

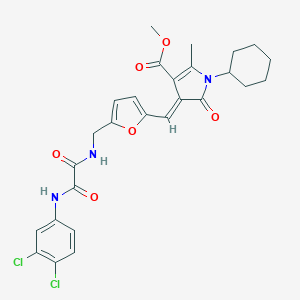

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H27Cl2N3O6 |

|---|---|

Molecular Weight |

560.4g/mol |

IUPAC Name |

methyl (4E)-1-cyclohexyl-4-[[5-[[[2-(3,4-dichloroanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |

InChI |

InChI=1S/C27H27Cl2N3O6/c1-15-23(27(36)37-2)20(26(35)32(15)17-6-4-3-5-7-17)13-18-9-10-19(38-18)14-30-24(33)25(34)31-16-8-11-21(28)22(29)12-16/h8-13,17H,3-7,14H2,1-2H3,(H,30,33)(H,31,34)/b20-13+ |

InChI Key |

STYKDABJVIZJDJ-DEDYPNTBSA-N |

SMILES |

CC1=C(C(=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1C4CCCCC4)C(=O)OC |

Isomeric SMILES |

CC1=C(/C(=C\C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)/C(=O)N1C4CCCCC4)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1C4CCCCC4)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolyl Thiocyanates

Direct C-H Functionalization Strategies for Pyrazole (B372694) Thiocyanation

Direct C-H thiocyanation of pyrazoles represents a powerful tool for the synthesis of 4-thiocyanated pyrazoles. These methods avoid the need for pre-functionalization of the pyrazole ring, thereby streamlining the synthetic process.

Electrochemical methods provide a green and efficient avenue for the C-H functionalization of pyrazoles. By using electricity as a traceless reagent, these methods can generate reactive thiocyanating species in situ, often under mild reaction conditions.

The electrochemical C-H functionalization of heteroarenes, such as pyrazoles, can proceed through anodic substitution. In this process, the electrode facilitates the removal of electrons, leading to the formation of a reactive intermediate. For the thiocyanation of pyrazoles, the process typically involves the anodic oxidation of a thiocyanate (B1210189) salt to generate a thiocyanogen (B1223195) species, (SCN)₂, or a thiocyanate radical, SCN•.

The mechanism of anodic substitution in pyrazoles for thiocyanation can be understood through cyclic voltammetry studies. The anodic peak of the thiocyanate ion and the cathodic peak of the thiocyanogen can be observed. The disappearance or change in these peaks upon the addition of a pyrazole substrate indicates a reaction between the electrochemically generated thiocyanogen and the pyrazole. For pyrazoles that are more easily oxidized than the thiocyanate ion, the reaction may proceed via a radical-cation intermediate of the pyrazole. However, for pyrazoles that are less easily oxidized, the mechanism is more likely to involve the direct reaction of the pyrazole with the electrogenerated thiocyanogen mdpi.com.

For the thiocyanation of 5-aminopyrazoles, an electrochemical method has been developed using an undivided cell. This approach employs thiocyanate salts as both the electrolyte and the thiocyanating reagent, obviating the need for external metal catalysts or chemical oxidants. The yields of various thiocyanated pyrazol-5-amine derivatives were found to be in the range of 36–91% researchgate.net. The optimization of such a system would involve screening different thiocyanate salts (e.g., NH₄SCN, KSCN), solvents, and adjusting the current density to maximize the yield of the desired 4-thiocyanato-pyrazole product.

Table 1: Yields of Electrooxidative C–H Halogenation of Pyrazole Derivatives nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | Pyrazole | 4-Chloropyrazole | 56 |

| 2 | 1-Methylpyrazole | 4-Chloro-1-methylpyrazole | 8 |

| 3 | 3-Methylpyrazole | 4-Chloro-3-methylpyrazole | 71 |

| 8 | 1-Methyl-3-nitropyrazole | 4-Chloro-1-methyl-3-nitropyrazole | 93 |

| 10 | Pyrazole-3-carboxylic acid | 4-Chloropyrazole-3-carboxylic acid | 41 |

This table illustrates the impact of substituents on the pyrazole ring on the yield of electrochemical halogenation, a process mechanistically related to thiocyanation.

Metal-free oxidative systems for C-H thiocyanation of pyrazoles offer an attractive alternative to methods that require transition metal catalysts. These systems typically employ a combination of a thiocyanate source and a chemical oxidant to generate the reactive thiocyanating species.

A convenient and practical method for the thiocyanation of pyrazoles utilizes a combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (B87167) (DMSO). This system has been shown to be effective for a wide range of pyrazole substrates, affording moderate to excellent yields of the corresponding 4-thiocyanatopyrazoles researchgate.netresearchgate.net.

The optimization of this reaction has been systematically studied. Various solvents, thiocyanate sources, and oxidizing agents were screened. DMSO was found to be the optimal solvent, and KSCN with K₂S₂O₈ proved to be the most effective reagent combination researchgate.net. The reaction proceeds efficiently at 60 °C and is tolerant of a variety of functional groups on the pyrazole scaffold researchgate.netresearchgate.net.

Table 2: Optimization of Reaction Conditions for the Thiocyanation of 1-Methyl-3,5-diphenyl-1H-pyrazole researchgate.net

| Entry | Thiocyanate Source | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KSCN | K₂S₂O₈ | H₂O | rt | 24 | trace |

| 11 | KSCN | K₂S₂O₈ | DMSO | rt | 24 | 96 |

| 12 | NaSCN | K₂S₂O₈ | DMSO | rt | 24 | 91 |

| 13 | NH₄SCN | K₂S₂O₈ | DMSO | rt | 24 | 86 |

| 14 | KSCN | OXONE® | DMSO | rt | 24 | 66 |

| 21 | KSCN | K₂S₂O₈ | DMSO | 60 | 2 | 99 |

To elucidate the mechanism of the KSCN/K₂S₂O₈ mediated thiocyanation of pyrazoles, a series of control experiments have been conducted researchgate.net. These experiments strongly suggest the involvement of a radical pathway. The reaction is believed to be initiated by the thermal decomposition of potassium persulfate to generate sulfate (B86663) radical anions (SO₄•⁻). These highly reactive radicals then oxidize the thiocyanate anion (SCN⁻) to the thiocyanate radical (•SCN). The thiocyanate radical subsequently attacks the C4 position of the pyrazole ring to form a radical intermediate, which is then oxidized and deprotonated to yield the final 4-thiocyanatopyrazole product.

The radical nature of this transformation is supported by trapping experiments. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 2,6-di-tert-butyl-4-methylphenol (BHT), and hydroquinone (B1673460) to the reaction mixture led to a significant decrease in the yield of the desired product. In the presence of TEMPO, the reaction was completely inhibited researchgate.net. Furthermore, when the reaction was carried out in the presence of styrene (B11656), a known radical trapping agent, the starting pyrazole was recovered, and the desired product was not formed in a clean manner, indicating that the reactive species was trapped by styrene researchgate.net. These observations provide compelling evidence for a radical-mediated mechanism.

Table 3: Radical Trapping Experiments researchgate.net

| Entry | Additive | Yield of 3a (%) |

| 1 | None | 99 |

| 2 | BHT (2.0 equiv) | 18 |

| 3 | Hydroquinone (2.0 equiv) | 25 |

| 4 | TEMPO (2.0 equiv) | 0 |

| 5 | Styrene (2.0 equiv) | Inseparable mixture |

Oxidative Thiocyanation via Metal-Free Systems

Indirect Synthetic Routes to Pyrazolyl Thiocyanates

Indirect methods typically involve the construction of a thiocyanate or a related functional group from a pre-functionalized pyrazole precursor. These multi-step sequences are valuable for creating complex derivatives, particularly those where direct thiocyanation might be challenging or result in undesired isomers.

A prominent indirect pathway involves the synthesis of pyrazole acyl thiourea (B124793) derivatives. This process begins with the reaction of a pyrazole carbonyl chloride intermediate with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN). This initial step does not yield a pyrazolyl thiocyanate directly but rather a highly reactive pyrazole carbonyl isothiocyanate intermediate.

Similarly, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chlorides react with ammonium thiocyanate, often in the presence of a phase-transfer catalyst like PEG-400, to afford the corresponding 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates. These intermediates are then treated with fluorinated aromatic amines to yield the final pyrazole acyl thiourea compounds. The use of ultrasound irradiation has also been reported to facilitate the reaction between benzoyl chlorides and ammonium thiocyanate to form benzoyl isothiocyanates, which then react with aminopyrazoles to produce thiourea derivatives.

| Pyrazole Precursor | Thiocyanate Reagent | Intermediate Formed | Final Product Class | Reference |

|---|---|---|---|---|

| 1-methyl-1H-pyrazole-4-carbonyl chloride | Ammonium Thiocyanate | 1-methyl-1H-pyrazole-4-carbonyl isothiocyanate | N-acyl thioureas | |

| 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride | Ammonium Thiocyanate | 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanate | N-acyl thioureas | |

| 4-R-benzoyl chloride | Ammonium isothiocyanate | 4-R-benzoyl isothiocyanate | N-benzoyl thioureas (with aminopyrazole) |

Direct C-H thiocyanation of the pyrazole ring represents a more atom-economical approach to synthesizing pyrazolyl thiocyanates. Several methods have been developed to functionalize the C-4 position of the pyrazole nucleus.

One effective method is a hypervalent iodine-mediated electrophilic thiocyanation. This approach uses ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) as the thiocyanogen source and dichlor(phenyl)-λ³-iodane (PhICl₂) as an oxidant. The reaction is believed to proceed through the in situ generation of a reactive electrophilic species, thiocyanogen chloride (Cl-SCN), which then attacks the electron-rich C-4 position of the pyrazole ring. This metal-free method proceeds under mild conditions and provides a range of 4-thio/selenocyanated pyrazoles.

Another powerful strategy is electrochemical synthesis. An anodic C-H thiocyanation of 5-aminopyrazoles can be achieved using a simple thiocyanate salt without the need for metal catalysts or chemical oxidants. This electrooxidative process leads to the formation of 4-thiocyanato-5-aminopyrazoles in high yields. A related electrochemical method involves a one-pot, three-component reaction of arylhydrazines, 1,3-diketones, and ammonium thiocyanate to construct 4-thiocyanato-1H-pyrazoles directly.

Chemical oxidation methods are also prevalent. A combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) has been shown to be effective for the C-4 thiocyanation of various pyrazole substrates. This approach is noted for its use of environmentally benign reagents and operational simplicity.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Hypervalent Iodine-Mediated | PhICl₂, NH₄SCN | Metal-free, mild conditions, forms Cl-SCN intermediate | |

| Electrochemical C-H Activation | NH₄SCN, electrolysis | Metal- and oxidant-free, high yields | |

| Electrochemical 3-Component Reaction | Arylhydrazine, 1,3-diketone, NH₄SCN | One-pot synthesis from simple precursors | |

| Chemical Oxidation | KSCN, K₂S₂O₈, DMSO | Environmentally benign reagents, simple operation |

The synthesis of pyrazolyl thiocyanates via direct rearrangement reactions is not a commonly documented pathway in the surveyed literature. However, the chemistry of thiocyanates involves relevant isomerism. The reaction between pyrazole carbonyl chlorides and ammonium thiocyanate, for example, yields pyrazole carbonyl isothiocyanates (pyrazole-C(=O)-N=C=S) rather than the isomeric acyl thiocyanates (pyrazole-C(=O)-S-C≡N). This is a crucial distinction, as the isothiocyanate is the key intermediate for the subsequent synthesis of thioureas.

A classic rearrangement in this field of chemistry is the thermal conversion of ammonium thiocyanate into thiourea. When heated to a molten state (around 140-145°C), ammonium thiocyanate undergoes an equilibrium-driven rearrangement to form thiourea. While this reaction does not directly produce a pyrazolyl thiocyanate, it highlights the inherent chemical relationship and potential for isomerization between thiocyanate salts and thiourea derivatives, a principle that underlies many of the indirect synthetic routes.

Regioselectivity and Stereoselectivity in Pyrazolyl Thiocyanate Synthesis

Regioselectivity is a critical aspect of pyrazole functionalization, as the ring has multiple reactive positions. In the synthesis of pyrazolyl thiocyanates, a strong preference for substitution at the C-4 position is consistently observed across various methods.

The hypervalent iodine-mediated electrophilic thiocyanation demonstrates excellent regioselectivity. Even when the C-3 and C-5 positions of the pyrazole ring are unsubstituted, the thiocyanation occurs exclusively at the C-4 position, yielding the 4-thiocyanated product in high yield. Similarly, the electrochemical C-H thiocyanation of 5-aminopyrazoles is highly regioselective, affording only the 4-thiocyanato-5-aminopyrazole product. The method employing KSCN and K₂S₂O₈ also selectively targets the C-4 position. This pronounced regioselectivity is attributed to the electronic properties of the pyrazole ring, where the C-4 position is typically the most nucleophilic and susceptible to electrophilic attack.

| Substrate | Method | Position of Thiocyanation | Reference |

|---|---|---|---|

| C3 and C5-unsubstituted pyrazole | PhICl₂/NH₄SCN | C-4 (regioselectively) | |

| 5-aminopyrazoles | Anodic C-H thiocyanation | C-4 | |

| Various N |

Advanced Reaction Mechanisms and Reactivity of Pyrazolyl Thiocyanates

Nucleophilic Transformations of the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group attached to the pyrazole (B372694) ring is a versatile functional group that can undergo various nucleophilic transformations. These reactions allow for the conversion of the thiocyanate into other important sulfur-containing moieties.

A representative transformation of a thiocyanated pyrazole to a thiocarbamate is presented below:

| Reactant | Reagents | Product | Yield (%) |

| 1-Phenyl-3-methyl-5-p-tolyl-1H-pyrazole-4-thiocyanate | Not Specified | 4-thiocarbamate derivative | 95 |

Table 1: Conversion of a Thiocyanated Pyrazole to a Thiocarbamate. Data sourced from a study on synthetic applications of thiocyanated pyrazoles. researchgate.net

The reduction of pyrazolyl thiocyanates can lead to the formation of disulfides. For example, treatment of a thiocyanated pyrazole with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding disulfide. researchgate.net This reaction provides a straightforward method for accessing dimeric pyrazolyl sulfide (B99878) structures.

The following table summarizes the reduction of a model thiocyanated pyrazole to its disulfide derivative:

| Reactant | Reagents | Product | Yield (%) |

| 1-Phenyl-3-methyl-5-p-tolyl-1H-pyrazole-4-thiocyanate | LiAlH₄ | Bis(1-phenyl-3-methyl-5-p-tolyl-1H-pyrazol-4-yl) disulfide | 71 |

Table 2: Reduction of a Thiocyanated Pyrazole to a Disulfide. This data is based on the reported transformation of a substituted pyrazolyl thiocyanate. researchgate.net

Pyrazolyl thiocyanates can participate in cycloaddition reactions with azide (B81097) compounds to form tetrazole derivatives. This transformation is typically mediated by a Lewis acid, such as zinc chloride (ZnCl₂). The reaction of a thiocyanated pyrazole with sodium azide (NaN₃) in the presence of ZnCl₂ leads to the formation of a thiotetrazole derivative in high yield. researchgate.net This type of [3+2] cycloaddition is a powerful tool for the synthesis of highly functionalized heterocyclic systems. organic-chemistry.orgresearchgate.net

A representative cycloaddition reaction is shown in the table below:

| Reactant | Reagents | Product | Yield (%) |

| 1-Phenyl-3-methyl-5-p-tolyl-1H-pyrazole-4-thiocyanate | NaN₃, ZnCl₂ | 5-(1-Phenyl-3-methyl-5-p-tolyl-1H-pyrazol-4-ylthio)-1H-tetrazole | 91 |

Table 3: Cycloaddition of a Thiocyanated Pyrazole with Azide. The data illustrates the synthesis of a thiotetrazole from a pyrazolyl thiocyanate. researchgate.net

Electrophilic Reactivity of Pyrazole Core in Thiocyanated Structures

The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C-4 position. rrbdavc.org When the C-4 position is already substituted, as in the case of "Methyl pyrazol-4-yl thiocyanate", the electrophilic reactivity of the pyrazole core would be directed to other available positions, although this is less favorable. The presence of the electron-withdrawing thiocyanate group at the C-4 position would deactivate the pyrazole ring towards further electrophilic substitution. However, under forcing conditions, substitution at other positions might be possible. The specific electrophilic reactions of the pyrazole core in "this compound" are not extensively documented, but the general principles of pyrazole chemistry suggest that the ring retains some of its nucleophilic character.

Functionalization of the Pyrazole Ring in the Presence of Thiocyanate

The presence of a thiocyanate group on the pyrazole ring influences its subsequent functionalization. The following subsection explores a key transformation in this context.

The C-H halogenation of pyrazoles is a well-established transformation. For unsubstituted pyrazoles, halogenation typically occurs at the C-4 position. mdpi.com In the case of "this compound", the C-4 position is blocked. Therefore, halogenation would be expected to occur at other positions on the pyrazole ring, if at all. The electron-withdrawing nature of the thiocyanate group would make this reaction more challenging compared to an unsubstituted pyrazole.

Studies on the direct halogenation of pyrazoles have utilized various halogenating agents, including N-halosuccinimides (NCS, NBS, NIS). mdpi.com For instance, the reaction of 3,5-dimethyl-1H-pyrazole with N-chlorosuccinimide yields the corresponding 4-chloro derivative in high yield. mdpi.com While this does not directly apply to a C-4 substituted pyrazole, it demonstrates the general reactivity of the pyrazole ring towards halogenating agents. Further research is needed to determine the specific outcomes of C-H halogenation on "this compound".

Mechanistic Investigations of Thiocyanation Reactions

The direct C-H thiocyanation of pyrazoles is a significant transformation for introducing the synthetically versatile thiocyanate group. beilstein-journals.org Most reported methods proceed through a radical pathway where a thiocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN), reacts with an oxidant to generate the SCN radical. beilstein-journals.org However, electrophilic thiocyanation pathways have also been proposed, particularly when using hypervalent iodine reagents. beilstein-journals.orgnih.gov

For instance, the reaction of an unsubstituted pyrazole with NH₄SCN and iodosobenzene (B1197198) dichloride (PhICl₂) is thought to involve the in situ generation of a reactive electrophilic species, thiocyanogen (B1223195) chloride (Cl-SCN). This intermediate then participates in an electrophilic substitution with the electron-rich pyrazole ring to yield the 4-thiocyanatopyrazole. beilstein-journals.orgnih.gov Another key intermediate in many thiocyanation reactions is thiocyanogen, (SCN)₂, which can be generated from the oxidation of the thiocyanate ion. mdpi.com This highly reactive species can then react with the pyrazole nucleus to form the final product. mdpi.com

The incorporation of the thiocyanate group onto the pyrazole ring is highly dependent on the choice of oxidant and, in some cases, a catalyst. A variety of systems have been developed to achieve this transformation efficiently.

Oxidant-Mediated Thiocyanation:

Many methods rely on an oxidant to generate the reactive thiocyanating species from a thiocyanate salt like NH₄SCN or KSCN. beilstein-journals.orgresearchgate.net

Hypervalent Iodine Reagents: Iodosobenzene dichloride (PhICl₂) has been effectively used as an oxidant. It is proposed to react with NH₄SCN to form the electrophilic intermediate Cl-SCN in situ. beilstein-journals.org The reaction conditions are typically mild, occurring at 0 °C in a solvent like toluene (B28343). beilstein-journals.orgnih.gov

Peroxides: Hydrogen peroxide (H₂O₂) serves as an environmentally benign oxidizing agent for the C-H thiocyanation of aminopyrazoles in an aqueous medium at room temperature. acs.org

Persulfates: Potassium persulfate (K₂S₂O₈) is another common oxidant used in combination with KSCN or NH₄SCN. researchgate.netrsc.org This system is effective for the direct thiocyanation of pyrazolones and N-substituted pyrazoles, often proceeding through a radical mechanism. nih.govrsc.org

Electrochemical Oxidation: Anodic oxidation provides a metal- and exogenous oxidant-free method for pyrazole thiocyanation. bohrium.commdpi.com In this approach, the thiocyanate ion is directly oxidized at the anode (often glassy carbon) to generate the reactive thiocyanogen intermediate, (SCN)₂. mdpi.commdpi.com

Catalyst-Mediated Thiocyanation:

Catalysts can be employed to facilitate the reaction, often enabling milder conditions or different selectivities.

Palladium Catalysis: Palladium catalysts can direct the thiocyanation to a specific position via C-H bond activation. For example, using a directing group on the pyrazole, a Pd-catalyst can achieve regioselective thiocyanation, although yields may be modest (e.g., 28% for a pyrazole-directed substrate). nih.gov

Photocatalysis: Visible-light-mediated approaches using a photocatalyst like graphite-phase carbon nitride (g-C₃N₄) offer a sustainable method for the C-H thiocyanation of pyrazoles. beilstein-journals.orgnih.gov

The following table summarizes various optimized conditions for the thiocyanation of pyrazole derivatives.

Table 2: Optimized Conditions for Pyrazole Thiocyanation

| Pyrazole Substrate | Thiocyanate Source | Oxidant/Catalyst | Solvent | Temperature | Yield | Ref |

|---|---|---|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | NH₄SCN | PhICl₂ | Toluene | 0 °C | 91% | beilstein-journals.org |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | NH₄SCN | H₂O₂ | H₂O | Room Temp. | 91% | acs.org |

| 1,3-Diphenyl-1H-pyrazol-5(4H)-one | NH₄SCN | K₂S₂O₈ | MeCN/H₂O | Room Temp. | 85% | rsc.org |

| 3-Methyl-1H-pyrazol-5-amine | NH₄SCN | Anodic Oxidation (GC electrode) | MeCN/H₂O | - | 83% | mdpi.com |

Spectroscopic and Structural Elucidation Techniques in Pyrazolyl Thiocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentsci-hub.sefarmaciajournal.comresearchgate.netresearchgate.netrsc.orgpublish.csiro.aursc.orgresearchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrazolyl thiocyanates in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and identify the electronic environment of each atom within the molecule.

¹H NMR Spectral Analysis of Pyrazolyl and Thiocyanate (B1210189) Protonsfarmaciajournal.comresearchgate.netrsc.orgpublish.csiro.aursc.orgresearchgate.net

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In "Methyl pyrazol-4-yl thiocyanate," the chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of protons on the pyrazole (B372694) ring and the methyl group.

The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in a related compound, 1-methyl-1H-pyrazole-4-carbonyl]-N'-phenylthiourea, the H-3 and H-5 protons of the pyrazole ring appear as singlets at 8.60 ppm and 8.22 ppm, respectively. farmaciajournal.com The methyl group attached to the pyrazole nitrogen (N-methyl) characteristically shows a singlet in the upfield region, for example, around 3.90 ppm. farmaciajournal.com The specific chemical shifts can be influenced by the solvent and the presence of other functional groups in the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 8.60 | Singlet |

| Pyrazole H-5 | 8.22 | Singlet |

| N-Methyl (H-16) | 3.90 | Singlet |

| Phenyl H-11, H-15 | 7.67 | Doublet of doublets |

| Phenyl H-12, H-14 | 7.41 | Triplet |

| Phenyl H-13 | 7.26 | Triplet |

| NH (H-9) | 12.35 | Singlet |

| NH (H-7) | 11.32 | Singlet |

| Data sourced from a study on N-[(1-methyl-1H-pyrazole-4-yl)carbonyl]-N'-phenylthiourea. farmaciajournal.com |

¹³C NMR Chemical Shift Interpretation in Pyrazolyl Thiocyanatesrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the thiocyanate group are indicative of their electronic environment.

The carbon atom of the thiocyanate group (-SCN) typically resonates in the range of 108-115 ppm. sci-hub.senih.gov For example, in 1-methyl-2,5-dithiocyanato-1H-pyrrole, the carbons of the thiocyanate groups appear at 108.5 ppm. sci-hub.se The carbons of the pyrazole ring exhibit characteristic chemical shifts that are influenced by the substituents. researchgate.netresearchgate.net For instance, in N-[(1-methyl-1H-pyrazole-4-yl)carbonyl]-N'-phenylthiourea, the pyrazole ring carbons C-3, C-4, and C-5 resonate at 134.66 ppm, 115.60 ppm, and 140.45 ppm, respectively. farmaciajournal.com The N-methyl carbon appears at a higher field, around 39.13 ppm. farmaciajournal.com The broad range of ¹³C chemical shifts allows for the clear distinction of nearly every carbon atom in the molecule. libretexts.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Pyrazolyl Thiocyanate and Related Structures

| Carbon | Chemical Shift (ppm) |

| C-SCN | ~108-115 |

| Pyrazole C-3 | ~134.66 |

| Pyrazole C-4 | ~115.60 |

| Pyrazole C-5 | ~140.45 |

| N-Methyl | ~39.13 |

| Carbonyl C=O | ~163.09 |

| Thiourea (B124793) C=S | ~179.26 |

| Data compiled from various pyrazole and thiocyanate compounds. sci-hub.sefarmaciajournal.comnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identificationsci-hub.sefarmaciajournal.comresearchgate.netrsc.orgpublish.csiro.auresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In "this compound," the most characteristic absorption band is that of the thiocyanate (-SCN) group.

The C≡N stretching vibration of the thiocyanate group typically appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. rsc.orgnih.gov For example, in various copper(II) thiocyanate complexes with pyrazole-derived ligands, this absorption is observed around 2095-2103 cm⁻¹. rsc.org This distinct peak is a key diagnostic feature for the presence of the thiocyanate functionality. Other important vibrations include the C-H stretching of the methyl group and the pyrazole ring, as well as the C=N and C=C stretching vibrations of the pyrazole ring, which are typically observed in the 1500-1630 cm⁻¹ range. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysissci-hub.sefarmaciajournal.comresearchgate.netnih.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

In the mass spectrum of "this compound," the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For instance, studies on related pyrazole derivatives have shown characteristic fragmentation pathways, including the loss of the methyl group or cleavage of the pyrazole ring. nih.gov The fragmentation of organophosphorus compounds containing pyrazole rings has also been studied, revealing successive loss of functional groups and decomposition of the heterocyclic rings. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structural Determinationfarmaciajournal.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgbohrium.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the positions of the individual atoms can be determined. This allows for the unambiguous confirmation of the connectivity and stereochemistry of the molecule. For example, X-ray diffraction studies on related pyrazole-containing compounds have provided unequivocal proof of their stereostructure. researchgate.net

Crystal Packing and Intermolecular Interactionsresearchgate.netresearchgate.netbohrium.comgoogle.com

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While specific polymorphism studies on "this compound" are not extensively documented in the reviewed literature, the broader field of pyrazole-containing compounds shows a clear potential for polymorphic behavior. The existence of different crystalline forms can significantly influence a compound's physical properties, such as solubility, melting point, and stability.

The investigation of polymorphism typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. For instance, studies on related heterocyclic compounds, such as N-[4-chloro-3-[(1-cyanocyclopropyl)-carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide, have revealed the existence of distinct polymorphic forms, each with unique physicochemical properties. researchgate.net The specific crystallization conditions are often pivotal in obtaining a particular polymorph. researchgate.net

In the context of pyrazolyl thiocyanate research, the potential for polymorphism arises from the flexibility of intermolecular interactions, including hydrogen bonding and π-stacking, which can lead to different packing arrangements in the crystal lattice. Research on manganese, iron, and nickel thiocyanate complexes with 4-ethylpyridine (B106801) has demonstrated the isolation of different polymorphic modifications. nih.gov Similarly, studies on other pyrazole derivatives have shown that different polymorphs can be obtained by varying the crystallization solvent.

The study of polymorphism in pyrazole-based compounds is an active area of research, as different polymorphs can exhibit distinct biological activities and physical characteristics.

Bond Lengths and Angles Analysis

The precise determination of bond lengths and angles through single-crystal X-ray diffraction is fundamental to understanding the molecular geometry of pyrazolyl thiocyanates. This data provides insights into the hybridization of atoms, the presence of strain, and the nature of the chemical bonds within the molecule.

The geometry of the thiocyanate group (-SCN) is also of significant interest. In metal complexes of pyrazolyl thiocyanates, the thiocyanate ligand can coordinate to the metal center in different modes (N-bonded, S-bonded, or bridging), which affects the M-N-C or M-S-C bond angles. In thiocyanate copper complexes with pyrazole-derived ligands, the N-C-S bond angles in the thiocyanate groups are typically quasi-linear, approaching 180°. rsc.org However, the bond angle at the coordinating atom (N or S) can deviate significantly from linearity depending on the coordination environment. rsc.org

A representative table of bond lengths and angles for a related pyrazole derivative is provided below to illustrate the type of data obtained from crystallographic studies.

| Bond | Length (Å) | Angle | Degree (°) |

| C-S | 1.68 | S-C-N | ~178-180 |

| C=N (pyrazole) | 1.34 | C-N-N (pyrazole) | ~110-112 |

| N-N (pyrazole) | 1.35 | N-N-C (pyrazole) | ~105-107 |

| C-C (pyrazole) | 1.39 | N-C-C (pyrazole) | ~108-110 |

Note: The values in this table are generalized from various pyrazole and thiocyanate containing structures and are for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For pyrazolyl thiocyanates, the UV-Vis spectrum provides information about the π-electron system of the pyrazole ring and the electronic transitions involving the thiocyanate group.

The UV-Vis spectra of pyrazole derivatives typically show absorption bands corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are sensitive to the substituents on the pyrazole ring and the solvent used for the measurement. For example, studies on thiomethyl substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone show strong absorption bands in the UV-Vis region. sciforum.netmdpi.com The free ligand exhibits absorption maxima, and upon the addition of metal ions, bathochromic (red) or hypsochromic (blue) shifts can be observed, indicating complex formation. sciforum.netmdpi.com

In the case of pyrazole azo dyes, the UV-Vis spectra are characterized by absorption bands corresponding to the pyrazole chromophore and the azo group. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the assignment of the observed electronic transitions. nih.gov

For pyrazolyl thiocyanates, the electronic spectrum is expected to be a composite of the transitions originating from the pyrazole ring and the thiocyanate moiety. The thiocyanate group itself has a weak n → π* transition at higher wavelengths and a strong π → π* transition at lower wavelengths. The conjugation of the thiocyanate group with the pyrazole ring can lead to shifts in these absorption bands.

A summary of typical electronic transitions observed in pyrazole derivatives is presented in the table below.

| Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Pyrazole ring |

| n → π | > 300 | Pyrazole ring, Thiocyanate group |

| Charge Transfer | Variable | Metal complexes |

Note: The wavelength ranges are approximate and can vary significantly based on substitution and solvent.

Computational Chemistry and Theoretical Studies of Pyrazolyl Thiocyanates

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. For pyrazolyl thiocyanates, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are employed to determine the most stable geometric configuration, known as the optimized geometry. jcsp.org.pkjrasb.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimization process minimizes the total electronic energy of the molecule, thereby predicting its most plausible conformation. For instance, in studies of related pyrazole (B372694) derivatives, DFT calculations have been instrumental in understanding their structural parameters. jcsp.org.pkresearchgate.net The optimized geometry serves as the foundation for subsequent computational analyses, including the calculation of electronic and spectroscopic properties. jrasb.com

Table 1: Representative Optimized Geometrical Parameters for Pyrazole-Containing Compounds from DFT Calculations

| Parameter | Bond/Angle | Calculated Value | Reference Compound |

| Bond Length (Å) | C-N (pyrazole ring) | 1.34 - 1.39 | Substituted Pyrazoles |

| Bond Length (Å) | N-N (pyrazole ring) | 1.35 - 1.38 | Substituted Pyrazoles |

| Bond Length (Å) | C=C (pyrazole ring) | 1.37 - 1.40 | Substituted Pyrazoles |

| Bond Angle (°) | C-N-N (pyrazole ring) | 104 - 112 | Substituted Pyrazoles |

| Dihedral Angle (°) | C-C-N-N (pyrazole ring) | 0.0 - 1.0 | Substituted Pyrazoles |

Note: The data presented are representative values for pyrazole-containing compounds from various computational studies and may not correspond directly to Methyl pyrazol-4-yl thiocyanate (B1210189). The specific values can vary depending on the substituents and the level of theory used.

Electronic Structure Analysis

The electronic properties of pyrazolyl thiocyanates are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netscielo.org.mx

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. semanticscholar.org DFT calculations are commonly used to determine the energies of these frontier orbitals. For various pyrazole derivatives, these calculations have shown that modifications to the molecular structure can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netscielo.org.mx

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Representative Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-Carboxamide Derivative 1 | -5.51 | -4.22 | 1.29 |

| Pyrazole-Carboxamide Derivative 2 | -5.13 | -3.90 | 1.23 |

| Substituted Pyrazole 1 | -6.20 | -1.50 | 4.70 |

| Substituted Pyrazole 2 | -6.50 | -1.80 | 4.70 |

Note: The data presented are for various pyrazole derivatives and are intended to be illustrative. The specific values for Methyl pyrazol-4-yl thiocyanate would require a dedicated computational study.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. jrasb.com The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For pyrazolyl thiocyanates, the MEP surface would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the sulfur and nitrogen atoms of the thiocyanate group, indicating these as potential sites for interaction with electrophiles. researchgate.netnih.gov The hydrogen atoms of the methyl group would likely exhibit a positive potential. This analysis of charge distribution is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system. researchgate.net

Vibrational Frequency Calculations and Correlation with IR Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods, and the results are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com The calculated vibrational frequencies correspond to specific modes of molecular motion, such as stretching, bending, and rocking of chemical bonds. derpharmachemica.com

By comparing the calculated spectrum with the experimental IR spectrum, chemists can confirm the structure of a synthesized compound and assign specific absorption bands to particular vibrational modes. acs.org For instance, the characteristic stretching frequency of the thiocyanate (–SCN) group and the various vibrations of the pyrazole ring can be identified. nih.govchemrxiv.org

Table 3: Calculated vs. Experimental Vibrational Frequencies for Functional Groups in Related Compounds

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H (methyl) | Asymmetric Stretch | 2998, 2946 | 2993, 2949 |

| C-H (methyl) | Symmetric Stretch | 2916, 2901 | 2918, 2848 |

| C=N (pyrazole) | Stretch | ~1600 | ~1600-1550 |

| N-N (pyrazole) | Stretch | ~1428 | ~1427 |

| S-C≡N | Asymmetric Stretch | ~2160 | ~2155 |

Note: The data presented are representative values for molecules containing these functional groups and are intended to be illustrative. The exact frequencies for this compound may vary.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a molecule like this compound, rotation around the bond connecting the pyrazole ring to the thiocyanate group can lead to different conformers with varying energies. Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers. mun.ca

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational space of a molecule and provide insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. mun.canih.gov These simulations are particularly useful for understanding how the molecule might behave in a physiological context. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. nih.govsmu.edu The transition state is a high-energy, unstable configuration along the reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate. ims.ac.jp

For reactions involving pyrazolyl thiocyanates, such as their synthesis or subsequent chemical transformations, computational methods can be used to model the reaction pathway. nih.govsmu.edu By calculating the energies of reactants, products, and transition states, researchers can gain a detailed understanding of the reaction mechanism. nih.govsmu.edu This knowledge can be invaluable for optimizing reaction conditions and designing new synthetic routes. ims.ac.jp Computational approaches like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, offering a detailed analysis of the chemical transformations. nih.govsmu.edu

Information regarding "this compound" is not available in the searched scientific literature.

Following a comprehensive search of scientific databases and literature, no specific information, research articles, or characterization data could be found for the chemical compound "this compound" or its coordination complexes. The requested article, focusing on its ligand properties, synthesis of metal complexes, crystallographic insights, and supramolecular architectures, cannot be generated as there is no available scientific data on this particular compound.

Research on related compounds, such as other substituted pyrazoles and their complexes with thiocyanate anions, does exist. For instance, studies have been conducted on the coordination chemistry of ligands like 4-acetyl-3-amino-5-methyl-pyrazole and various bis(pyrazol-1-yl)methane derivatives with transition metals in the presence of thiocyanate salts. researchgate.netdntb.gov.ua In these cases, the thiocyanate typically acts as an anionic ligand coordinating to the metal center alongside the pyrazole-based ligand, rather than being a functional group covalently attached to the pyrazole ring as implied by the name "this compound".

Similarly, literature is available on the versatile coordination behavior of the pyrazole ring as a nitrogen donor and the diverse bridging and terminal coordination modes of the thiocyanate anion. researchgate.netmdpi.com There are also extensive reports on the synthesis and crystal structures of transition metal complexes involving pyrazole-containing ligands with metals such as Ni(II), Co(II), Zn(II), and Cu(II), which often form varied coordination geometries and supramolecular structures. tandfonline.comelsevierpure.commdpi.com

However, none of the retrieved sources specifically name, synthesize, or characterize "this compound" itself. Without primary research data on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of an article as per the provided outline is not possible.

Coordination Chemistry of Pyrazolyl Thiocyanates

Supramolecular Architectures Involving Pyrazolyl Thiocyanates

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state structures of pyrazole-containing compounds. The pyrazole (B372694) ring typically contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the sulfur or nitrogen atoms of the thiocyanate (B1210189) group can act as hydrogen bond acceptors. publish.csiro.auresearchgate.net

In the crystal structures of various pyrazole-thiocyanate metal complexes, extensive hydrogen bonding networks are frequently observed. For example, in tetrakis(1H-pyrazole-κN)bis(thiocyanato-κN)nickel(II), the crystal packing is stabilized by N—H⋯S, N—H⋯N, and C—H⋯S hydrogen bonds. researchgate.net Similarly, in iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine and thiocyanate anions, hydrogen bonding between the pyrazole >NH groups, the anions, and solvate molecules is a key feature of the crystal packing. publish.csiro.auresearchgate.net These interactions often lead to the formation of supramolecular architectures, such as sheets or three-dimensional networks. researchgate.net

Although these findings highlight the propensity of pyrazolyl thiocyanates to form hydrogen-bonded structures, the specific hydrogen bonding patterns for Methyl pyrazol-4-yl thiocyanate have not been documented.

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that are significant in the crystal engineering of aromatic compounds, including pyrazole derivatives. eiu.edu These interactions occur between the aromatic rings of adjacent molecules and contribute to the stability of the crystal lattice. nih.govrsc.org

In the context of pyrazolyl thiocyanate complexes, π-π stacking is often observed between the pyrazole rings or between pyrazole and other aromatic ligands within the structure. researchgate.net For instance, in certain rhenium carbonyl complexes with bis(pyrazolyl)methane ligands containing aromatic groups, π-π stacking interactions are crucial in forming dimeric structures. eiu.edu The presence of these interactions can influence the luminescence properties and energy transfer processes within the material, as seen in lanthanide tris(pyrazolyl)borate complexes. nih.gov Hirshfeld surface analysis is a common tool used to visualize and quantify these weak interactions in the crystal structures of pyrazole-containing hybrids. rsc.orgmdpi.com

Despite the prevalence of π-stacking in related compounds, there is no available crystallographic data for This compound to confirm and describe its specific π-stacking interactions.

Applications in Materials Science (e.g., optical chemosensors)

Pyrazole derivatives are recognized for their potential in materials science, particularly as components of optical chemosensors. nih.govmdpi.com Their photophysical properties, combined with their ability to chelate metal ions, make them suitable candidates for the development of colorimetric and fluorescent probes. nih.govnih.gov The interaction of a pyrazole-based chemosensor with a specific analyte, such as a metal ion or an anion, can lead to a detectable change in its absorption or emission spectrum. bohrium.com

A study on a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone demonstrated its potential as an optical chemosensor for the detection of Fe³⁺, Sn²⁺, and Al³⁺ ions. sciforum.net The sensing mechanism involves a colorimetric change upon coordination of the metal ion. However, this compound is structurally different from this compound. While the thiophene (B33073) moiety, which contains sulfur, is known to be a useful component in chemosensors, and pyrazole derivatives are widely used, there are no specific reports on the application of This compound as an optical chemosensor. nih.govbohrium.com

Kinetic and Thermodynamic Aspects of Pyrazolyl Thiocyanate Reactions

Activation Energies and Reaction Profiles

A reaction profile is a graphical representation of the energy changes that occur as reactants are converted into products. The peak of this profile represents the transition state, and the energy required to reach this state from the reactants is known as the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

While specific activation energies for reactions of methyl pyrazol-4-yl thiocyanate (B1210189) have not been documented in the available literature, the concept remains central to understanding its reactivity. For any of its reactions, such as nucleophilic substitution at the thiocyanate group or electrophilic addition to the pyrazole (B372694) ring, a specific activation energy barrier must be overcome. Catalysts, if used, would provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The feasibility of a chemical reaction is determined by its thermodynamic parameters:

Enthalpy (ΔH): Represents the change in heat content of a system. A negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that absorbs heat.

Entropy (ΔS): Measures the degree of disorder or randomness in a system. A positive ΔS indicates an increase in disorder.

Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous reaction under the given conditions.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly impact both the rate and the equilibrium position of a reaction. Solvents can influence the stability of reactants, products, and, most importantly, the transition state. iupac.orgresearchgate.net The polarity of the solvent is a key factor; polar solvents tend to stabilize charged species, including polar transition states, which can accelerate certain reactions.

In the synthesis of 4-thiocyanated pyrazoles, solvent screening has been shown to be critical. For example, in the thiocyanation of 1-methyl-3,5-diphenyl-1H-pyrazole using KSCN and K₂S₂O₈, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent. researchgate.net In another study on the thiocyanation of pyrazoles using PhICl₂ and NH₄SCN, toluene (B28343) was identified as the most suitable solvent, with solvents like DMF, MeOH, MeCN, and DCM resulting in lower yields. beilstein-journals.org This demonstrates that the solvent's properties play a crucial role in modulating the reactivity and outcome of reactions involving the pyrazole thiocyanate system. The effect of a solvent on reaction rates can be complex, arising from its ability to solvate and stabilize the transition state relative to the reactants. iupac.org

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazolyl thiocyanates is moving beyond traditional methods towards more efficient, greener, and selective strategies. A significant trend is the direct C-H functionalization of the pyrazole (B372694) ring, which avoids the need for pre-functionalized starting materials. researchgate.netrsc.org

Recent research has highlighted several innovative approaches:

Electrochemical Synthesis : Anodic C-H thiocyanation has emerged as a powerful, "metal-free" and "chromatography-free" route. nih.gov This method involves the electrooxidative coupling of 5-aminopyrazoles with thiocyanate (B1210189) ions, followed by condensation, to produce thiocyanated pyrazole derivatives in high yields. rsc.orgnih.govmdpi.commdpi.com The process is environmentally friendly, utilizing an anode as a "green oxidizing agent". mdpi.com

Oxidant-Mediated Reactions : The use of benign oxidants is a key area of development. A rapid, metal-free method employs hydrogen peroxide as the oxidant with ammonium (B1175870) thiocyanate in an aqueous medium at room temperature for the C(sp²)-H thiocyanation of aminopyrazoles. acs.org Another approach uses a combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in DMSO, which offers wide functional group tolerance and moderate to excellent yields. researchgate.net

Mechanochemistry : Solvent-free mechanochemical methods, such as ball milling, are being developed for the thiocyanation of various aryl compounds. acs.org This technique uses ammonium persulfate and ammonium thiocyanate and has shown effectiveness for a range of substrates, suggesting its potential applicability to pyrazole systems. acs.org

Multicomponent Reactions : One-pot, three-component tandem reactions are being established for the construction of 4-thiocyanato-1H-pyrazoles. bohrium.com An electrochemical approach combines arylhydrazines, 1,3-diketones, and ammonium thiocyanate under mild, metal-free conditions to build the desired scaffold efficiently. bohrium.com

| Methodology | Key Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Electrochemical C-H Thiocyanation | 5-Aminopyrazoles, NH₄SCN, Pt anode, undivided cell | Metal-free, chromatography-free, high yields (up to 87%) | nih.govmdpi.commdpi.com |

| Oxidative C-H Thiocyanation | KSCN, K₂S₂O₈, DMSO | Environmentally benign reagents, simple operation, wide functional group tolerance | researchgate.net |

| Hydrogen Peroxide-Mediated Thiocyanation | NH₄SCN, H₂O₂, aqueous medium, room temperature | Metal-free, eco-friendly oxidant, rapid reaction | acs.org |

| Electrochemical Multicomponent Reaction | Arylhydrazines, 1,3-diketones, NH₄SCN, undivided cell | One-pot synthesis, oxidant-free, broad substrate scope | bohrium.com |

| Mechanochemical Thiocyanation | (NH₄)₂S₂O₈, NH₄SCN, ball milling | Solvent-free, mild conditions, short reaction times | acs.org |

Development of Advanced Catalytic Systems for Thiocyanation

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of thiocyanation reactions. Research is focused on moving away from stoichiometric reagents towards catalytic processes that can operate under milder conditions.

Key areas of advancement include:

Lewis Acid Catalysis : Iron(III) chloride has been identified as an effective and inexpensive Lewis acid catalyst for the regioselective thiocyanation of activated arenes using N-thiocyanatosaccharin as the electrophilic source. nih.gov This approach is fast and efficient, offering a potential route for the selective thiocyanation of pyrazole derivatives. nih.gov

Photoredox Catalysis : Visible-light-induced photocatalysis represents a green and powerful tool for generating thiocyanate radicals under mild conditions. rsc.org Divergent syntheses have been developed that can selectively produce either thiocyanates or isothiocyanates from carboxylic acids using an organic photocatalyst and N-thiocyanatosaccharin, controlled by the addition of a catalytic amount of base or acid. rsc.org This strategy could be adapted for the functionalization of pyrazole precursors.

Iodine-Based Catalysis : Molecular iodine in DMSO has been shown to be a highly efficient catalytic system for the direct cross-dehydrogenation coupling (CDC) reaction between pyrazoles and mercaptans to form C-4 sulfenylated pyrazoles. mdpi.com While not a direct thiocyanation, this method demonstrates a practical, metal-free catalytic strategy for C-S bond formation at the C4 position of the pyrazole ring. mdpi.com

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iron(III) Chloride | Lewis Acid-Catalyzed Thiocyanation | Fast, efficient, regioselective, uses N-thiocyanatosaccharin | nih.gov |

| Organic Dyes (e.g., Acr⁺-MesClO₄⁻) | Visible-Light Photoredox Catalysis | Green energy source, mild conditions, high functional group tolerance | rsc.orgrsc.org |

| I₂/DMSO | Cross-Dehydrogenation Coupling (CDC) | Metal-free, base-free, highly efficient for C-S bond formation | mdpi.com |

| Copper Catalysis | Radical Relay C-H Thiocyanation | Applicable to late-stage functionalization, broad substrate scope | chinesechemsoc.org |

Computational Design and Prediction of Pyrazolyl Thiocyanate Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of pyrazole systems. semanticscholar.orgresearchgate.net Future research will increasingly rely on these methods to accelerate the discovery and optimization of pyrazolyl thiocyanates.

Reactivity Prediction : The pyrazole ring possesses distinct electronic properties, with the sp²-hybridized nitrogen at the N2 position being basic and susceptible to electrophiles. nih.gov DFT calculations can model the electron density of the ring, allowing researchers to predict the most likely sites for electrophilic attack, such as C-H thiocyanation. semanticscholar.orgnih.gov This predictive power can guide synthetic efforts, saving time and resources by focusing on the most promising reaction pathways.

Mechanism Elucidation : Computational studies help to elucidate complex reaction mechanisms. For instance, DFT can be used to model transition states and reaction intermediates in catalytic cycles, providing insights into how catalysts function and how their efficiency can be improved. semanticscholar.orgresearchgate.net

Molecular Design : Beyond predicting reactivity, computational methods are used to design novel molecules with desired properties. By modeling the electronic and structural characteristics of different substituted pyrazolyl thiocyanates, researchers can pre-screen candidates for applications in materials science or as synthetic intermediates. semanticscholar.orgrsc.org For example, DFT can help in designing ligands for metal complexes with specific magnetic or optical properties. researchgate.net

Investigation of Pyrazolyl Thiocyanates in Functional Materials Science

The unique electronic and structural properties of the thiocyanate group make it a valuable component in the design of functional materials. mdpi.com The incorporation of pyrazolyl thiocyanates into larger material frameworks is a promising, albeit underexplored, research avenue.

Coordination Polymers and Frameworks : The thiocyanate anion is an effective bridging ligand, capable of forming coordination networks with transition metal ions. mdpi.com There is growing interest in thiocyanate-based analogues of Prussian Blue, which exhibit interesting optical and electronic properties. rsc.org Introducing pyrazolyl thiocyanates as ligands could offer a route to novel frameworks with tunable properties, where the pyrazole unit can influence the structure and guest-host interactions.

Perovskite Solar Cells : Thiocyanate-containing 2D perovskites, such as Cs₂PbI₂(SCN)₂, have been investigated for photovoltaic applications. nih.govacs.org Although these initial studies did not involve pyrazole, they establish the utility of the thiocyanate group in stabilizing perovskite structures and influencing their electronic properties. Future work could explore incorporating pyrazole-containing cations or ligands into such systems to tune their stability and performance.

Dielectric and Phase-Change Materials : Thiocyanate complexes can undergo order-disorder phase transitions, leading to significant changes in dielectric properties. mdpi.com The introduction of a pyrazole moiety could influence the intermolecular interactions (e.g., through hydrogen bonding) that govern these transitions, potentially leading to new materials for switches or sensors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. galchimia.com This paradigm shift is highly relevant for the production and derivatization of pyrazolyl thiocyanates.

Flow Synthesis of Pyrazoles : Continuous flow processes have been successfully developed for the synthesis of the pyrazole core itself. mdpi.comrsc.orgrsc.org These methods dramatically reduce reaction times (from hours to minutes), improve safety by minimizing the accumulation of hazardous intermediates, and facilitate scalable production. galchimia.com Integrating a subsequent thiocyanation step into a continuous flow setup is a logical next step for the efficient synthesis of compounds like methyl pyrazol-4-yl thiocyanate.

Automated Platforms : The thiocyanate group has been used as a leaving group in automated oligosaccharide synthesis, demonstrating its compatibility with automated chemical platforms. nih.gov A modular, multi-step continuous flow synthesis has been developed for highly functionalized pyrazoles, where different reactor modules perform sequential reactions like N-alkylation and amidation. nih.gov Such an "assembly line" approach could be readily adapted to first synthesize a pyrazole core and then introduce the thiocyanate group in a subsequent downstream module, enabling rapid library generation for screening and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.